molecular formula C18H25N5O2S B11238548 6-methyl-N-phenyl-2-(4-(propylsulfonyl)piperazin-1-yl)pyrimidin-4-amine

6-methyl-N-phenyl-2-(4-(propylsulfonyl)piperazin-1-yl)pyrimidin-4-amine

Cat. No.: B11238548
M. Wt: 375.5 g/mol
InChI Key: PYBVBGDKEUEYJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-METHYL-N-PHENYL-2-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a piperazine moiety, which is further functionalized with a propane-1-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-N-PHENYL-2-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions

    Pyrimidine Core Synthesis: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate amines and carbonyl compounds under acidic or basic conditions.

    Piperazine Introduction: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives and halogenated pyrimidines.

    Sulfonylation: The final step involves the sulfonylation of the piperazine nitrogen using propane-1-sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-N-PHENYL-2-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, often in polar aprotic solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted aromatic compounds, and reduced derivatives of the original compound.

Scientific Research Applications

6-METHYL-N-PHENYL-2-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound serves as a tool for probing biological systems and understanding molecular mechanisms.

Mechanism of Action

The mechanism of action of 6-METHYL-N-PHENYL-2-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-N-phenyl-2-piperazin-1-ylpyrimidin-4-amine: Lacks the sulfonyl group, leading to different chemical properties and biological activities.

    N-Phenyl-2-[4-(propane-1-sulfonyl)piperazin-1-yl]pyrimidin-4-amine: Similar structure but without the methyl group, affecting its reactivity and interactions.

Uniqueness

6-METHYL-N-PHENYL-2-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE is unique due to the presence of both the sulfonyl and methyl groups, which confer specific chemical and biological properties. These functional groups influence the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C18H25N5O2S

Molecular Weight

375.5 g/mol

IUPAC Name

6-methyl-N-phenyl-2-(4-propylsulfonylpiperazin-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C18H25N5O2S/c1-3-13-26(24,25)23-11-9-22(10-12-23)18-19-15(2)14-17(21-18)20-16-7-5-4-6-8-16/h4-8,14H,3,9-13H2,1-2H3,(H,19,20,21)

InChI Key

PYBVBGDKEUEYJZ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C2=NC(=CC(=N2)NC3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.